1-(2-Ethoxyethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
It is structurally similar to tetrofosmin , a diphosphine complexed with technetium 99, used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . Therefore, it’s plausible that 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine may interact with similar targets.
Mode of Action
Based on its structural similarity to tetrofosmin , it might interact with its targets in a similar manner. Tetrofosmin was developed to overcome the non-target uptake of radioligands by generating hetero-atomic compounds .
Pharmacokinetics
A structurally similar compound, bilastine, has been studied extensively . It is rapidly metabolized and has a longer duration of action due to its potent binding affinity to the H1 receptor .
Result of Action
For instance, Tetrofosmin is used in imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or THF.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as conducting polymers or coordination complexes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazol-4-amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Ethoxyethyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position instead of the 4-position.
1-(2-Ethoxyethyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethoxyethyl group and the pyrazole ring. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These characteristics make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-ethoxyethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFOPJUIUPIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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